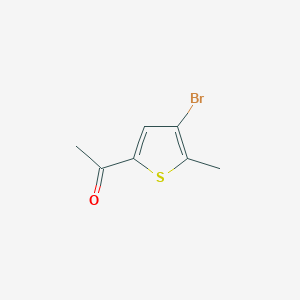

1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone

Overview

Description

1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone, commonly known as BMTE, is a synthetic organic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the thiophene class of compounds and has been found to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Medicinal Chemistry

- 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone has been used as a building block in the synthesis of novel compounds with potential anti-breast cancer properties. For example, Mahmoud et al. (2021) utilized it in the creation of thiazolyl(hydrazonoethyl)thiazoles, showing promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Biological Activities

- Compounds related to 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone have been explored for their potential biological activities. For instance, Abdel‐Aziz et al. (2011) synthesized derivatives that demonstrated significant immunosuppressive and immunostimulatory effects, as well as notable inhibition of LPS-stimulated NO generation in immune cells (Abdel‐Aziz et al., 2011).

Chemoenzymatic Synthesis

- The compound has been involved in the selective synthesis of functionally substituted 1,2,3-triazoles. Golobokova et al. (2020) reported its use in achieving selective formation of disubstituted 1,2,3-triazoles, which are important in various chemical syntheses (Golobokova et al., 2020).

Advanced Material Synthesis

- It has been utilized in the synthesis of advanced materials. For example, McTiernan and Chahma (2010) used a derivative for the synthesis of nucleobase functionalized thiophene monomers, contributing to the development of new materials with potential electronic applications (McTiernan & Chahma, 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(4-bromo-5-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-4(9)7-3-6(8)5(2)10-7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSSDAHKODWNNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-3-methyl-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434050.png)

![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)

![N-(4-ethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2434058.png)

![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2434061.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2434064.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B2434067.png)

![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)

amino}-4-phenylbutanoate](/img/structure/B2434072.png)